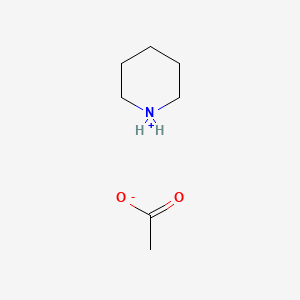

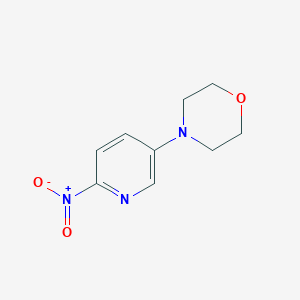

4-(6-ニトロピリジン-3-イル)モルホリン

概要

説明

Synthesis Analysis

The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, involves a three-step process starting from cyclopentanone oxime. This process includes a rearrangement reaction, condensation, and nucleophilic substitution reaction. The synthesis is crucial for the development of small molecule inhibitors with potential anticancer properties. The yield of this synthesis has been a challenge in previous literature, highlighting the need for improved methods. The confirmation of the target compound's structure was achieved through H NMR and MS spectrum analysis .

Molecular Structure Analysis

The molecular structure of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has been studied, revealing significant electronic polarization within the pyrimidine components. The pyrimidine rings maintain an effectively planar conformation despite high levels of substitution. Intramolecular N-H...O hydrogen bonds are present within the pyrimidine components. The organic components of these compounds are linked by multiple N-H...O hydrogen bonds, forming sheet structures of varying construction. In the case of the hemihydrate form, adjacent sheets are connected by water molecules, creating a three-dimensional hydrogen-bonded framework. This study provides a direct geometric comparison between the electronic polarization in a neutral aminonitrosopyrimidine and its ring-deprotonated conjugate anion in a metal-free environment .

Chemical Reactions Analysis

The compounds synthesized from 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one serve as intermediates for further chemical reactions leading to various derivatives with potential biological activities. These derivatives include complex molecules with diverse functional groups, which exhibit potential as small molecule anticancer drugs. The chemical reactions involved in creating these derivatives are essential for the study of anticancer properties and the design of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their molecular structures and the presence of intramolecular and intermolecular hydrogen bonds. The electronic polarization of the pyrimidine rings affects the chemical reactivity and interactions of these molecules. The planarity of the pyrimidine rings and the hydrogen bonding patterns contribute to the stability and potential biological activity of the compounds. The hydration state, as seen in the hemihydrate form, can further influence the physical properties and the formation of a three-dimensional framework, which may be relevant for the compound's solubility and bioavailability .

科学的研究の応用

生物学的に関連する化合物の合成

モルホリンモチーフは、天然物および生物学的に関連する化合物に広く存在することから、大きな注目を集めています . これらの化合物は、1,2-アミノアルコール、アジリジン、エポキシド、および関連化合物から合成されます .

医薬品用途

モルホリンとその誘導体は、多くの強力な薬物の合成に使用されており、工業的に非常に重要です . その実現可能な物理化学的特性(極性と溶解度)、低コスト、および幅広い入手可能性は、この目的のための適切な候補にします .

腐食防止剤

モルホリンとその誘導体は、さまざまな産業で腐食防止剤として使用されています . これらは、金属表面や機器を腐食から保護するのに役立ち、それらの寿命を延ばし、性能を維持します。

光学漂白剤

繊維産業では、モルホリン誘導体が光学漂白剤として使用されています . これらは、繊維の白さと明るさを高め、消費者にアピール力を高めます。

セルロースの溶媒

モルホリン誘導体は、セルロースを溶解するための溶媒として使用されます . これは、紙、繊維、および特定の種類のプラスチックなどのセルロースベースの製品の製造に特に役立ちます。

果物または野菜のコーティング

一部のモルホリン誘導体は、果物や野菜のコーティングとして使用されます . これらは、これらの製品の鮮度を維持し、保存期間を延ばすのに役立ちます。

Safety and Hazards

作用機序

Mode of Action

Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .

Biochemical Pathways

Nitropyridines can potentially affect various biochemical pathways depending on their specific targets

Action Environment

The action, efficacy, and stability of “4-(6-Nitropyridin-3-yl)morpholine” can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific characteristics of the biological system where the compound is active

特性

IUPAC Name |

4-(6-nitropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJUAAWSTSRHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387873 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491855-89-1 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。